4-Methoxy-3-propanoylbenzoic acid
Description
4-Methoxy-3-propanoylbenzoic acid (CAS: Not explicitly provided in evidence) is a substituted benzoic acid derivative featuring a methoxy group at the para position (C4) and a propanoyl (3-oxopropanoyl) group at the meta position (C3) relative to the carboxylic acid moiety. This structure confers unique physicochemical properties, such as intermediate polarity due to the electron-withdrawing propanoyl group and electron-donating methoxy substituent.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-methoxy-3-propanoylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-3-9(12)8-6-7(11(13)14)4-5-10(8)15-2/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
LURGWJDKOROIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
Scientific Research Applications
4-Methoxy-3-propanoylbenzoic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
4-Methoxy-3-propanoylbenzoic acid is structurally similar to other benzoic acid derivatives, such as 3-methoxybenzoic acid and 4-methoxybenzoic acid. its unique combination of functional groups distinguishes it from these compounds. The presence of both a methoxy group and a propanoyl group contributes to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-methoxy-3-propanoylbenzoic acid with key analogs, emphasizing substituent effects, reactivity, and applications.
4-Methoxy-3-(4-nitrobenzyl) Propanoic Acid
- Structure: Features a 4-nitrobenzyl group instead of propanoyl at C3.
- Applications : Likely used in crystallography or as a precursor for explosives/pharmaceutical intermediates.
4-Methoxy-3-isopropylbenzoic Acid (CAS: 33537-78-9)
- Structure: Substitutes propanoyl with a bulkier isopropyl group.
- Key Differences: Steric hindrance from the isopropyl group reduces reactivity in esterification or amidation reactions compared to the propanoyl analog . Lower polarity due to the hydrophobic isopropyl substituent may improve lipid solubility.
- Applications : Intermediate in fine chemical synthesis, particularly for APIs requiring lipophilic moieties .
4-Hydroxy-3-(methoxycarbonyl)benzoic Acid
- Structure: Replaces propanoyl with a methoxycarbonyl group and introduces a hydroxyl at C4.
- Key Findings: The hydroxyl group increases acidity (pKa ~2-3 for benzoic acid derivatives) and hydrogen-bonding capacity, enhancing solubility in polar solvents . Methoxycarbonyl acts as a mild electron-withdrawing group, stabilizing the aromatic ring but reducing electrophilic substitution rates compared to propanoyl .
3-(4-Methoxyphenyl)propionic Acid
- Structure : Propionic acid chain replaces the benzoic acid core.
- Key Differences :
Comparative Data Table
Research Implications and Gaps
- Reactivity: The propanoyl group in 4-methoxy-3-propanoylbenzoic acid likely enhances electrophilicity at C3, enabling condensation reactions (e.g., Knorr quinoline synthesis) compared to isopropyl or nitrobenzyl analogs .
- Stability: Propanoyl derivatives may exhibit lower thermal stability than methoxycarbonyl or alkyl-substituted analogs due to ketone susceptibility to reduction .
- Data Gaps : Direct studies on the target compound’s crystallography, toxicity, and synthetic routes are absent in the evidence, necessitating further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
